molecular formula C13H21N3O2 B3614339 2-(4-ethyl-1-piperazinyl)-N-(2-furylmethyl)acetamide

2-(4-ethyl-1-piperazinyl)-N-(2-furylmethyl)acetamide

Cat. No. B3614339
M. Wt: 251.32 g/mol
InChI Key: VRIWEUWEAOSFFA-UHFFFAOYSA-N
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Description

2-(4-ethyl-1-piperazinyl)-N-(2-furylmethyl)acetamide, commonly known as EFMA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. EFMA is a small molecule that belongs to the class of piperazine derivatives. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of EFMA is not fully understood. However, it has been proposed that EFMA exerts its therapeutic effects by modulating the activity of various signaling pathways involved in inflammation and oxidative stress. EFMA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. EFMA has also been shown to enhance the activity of antioxidant enzymes, which helps to protect against oxidative damage.
Biochemical and Physiological Effects:
EFMA has been shown to possess several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. EFMA has also been shown to enhance the activity of antioxidant enzymes, which helps to protect against oxidative damage. EFMA has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

EFMA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. EFMA has been well-characterized in the scientific literature, and several methods have been developed to optimize its synthesis and purification. However, EFMA also has some limitations for lab experiments. It is a relatively new compound, and its therapeutic potential in humans is not yet fully understood. Additionally, EFMA may have limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on EFMA. One area of research could be to further elucidate the mechanism of action of EFMA. This could involve studying the effects of EFMA on specific signaling pathways involved in inflammation and oxidative stress. Another area of research could be to investigate the potential therapeutic benefits of EFMA in various disease models. This could involve studying the effects of EFMA in animal models of inflammatory and neurodegenerative diseases. Additionally, future research could focus on developing new methods for synthesizing and purifying EFMA to optimize its yield and purity.

Scientific Research Applications

EFMA has been extensively studied for its potential therapeutic benefits in various disease models. It has been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. EFMA has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-2-15-5-7-16(8-6-15)11-13(17)14-10-12-4-3-9-18-12/h3-4,9H,2,5-8,10-11H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIWEUWEAOSFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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